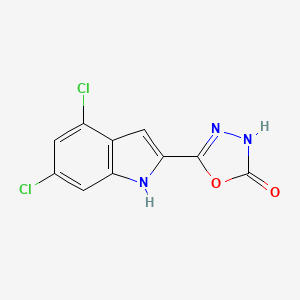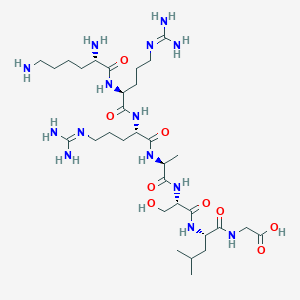![molecular formula C18H26FN3O B12593620 2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-67-3](/img/structure/B12593620.png)
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol is a chemical compound with a complex structure that includes a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the fluoro group at the 7-position of the quinoline ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
The final step involves the coupling of the quinoline derivative with the appropriate amine and alcohol groups. This can be done through nucleophilic substitution reactions, where the amine group is introduced first, followed by the alcohol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and the fluorination step, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or the amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding due to its quinoline core.
Medicine: The compound has potential as a therapeutic agent due to its structural similarity to known drugs such as hydroxychloroquine.
Industry: It can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to specific sites on these targets, leading to inhibition or activation of their activity. The fluoro group can enhance the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
Hydroxychloroquine: A 4-aminoquinoline compound used as an antimalarial and anti-inflammatory drug.
Chloroquine: Another 4-aminoquinoline compound with similar uses to hydroxychloroquine.
Quinoline: The parent compound of the quinoline family, used in the synthesis of various drugs and materials.
Uniqueness
2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol is unique due to the presence of the fluoro group, which can enhance its binding affinity and specificity. Additionally, the combination of the quinoline core with the ethyl and amino groups provides a unique structural framework that can be exploited for various applications.
属性
CAS 编号 |
645406-67-3 |
|---|---|
分子式 |
C18H26FN3O |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-[ethyl-[(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 |
InChI 键 |
ULYOVKGJIQUSST-CQSZACIVSA-N |
手性 SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
规范 SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
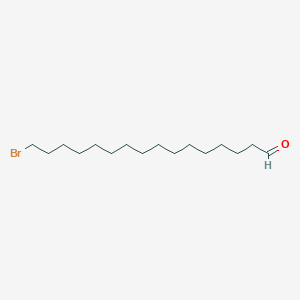

![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
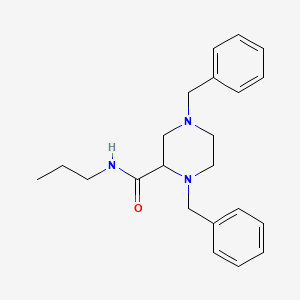
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
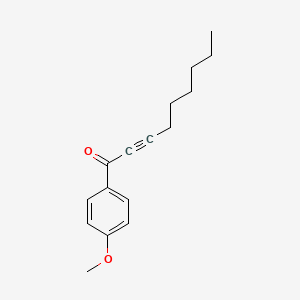
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)

